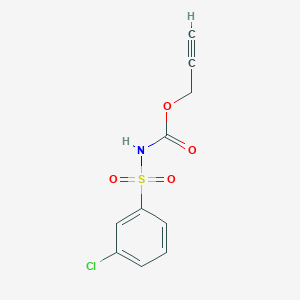![molecular formula C17H18N2O2 B14485933 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one CAS No. 64334-82-3](/img/structure/B14485933.png)
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is a chemical compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often found in natural products, such as ergot alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one typically involves the modification of ergoline structures. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . This intermediate can then be further modified to introduce the hydroxymethyl and ethanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the ergoline structure can be reduced to form saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated ergoline derivatives.
Substitution: Formation of various substituted ergoline derivatives.
科学研究应用
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the target receptors and the biological context.
相似化合物的比较
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: An ergot alkaloid used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its hydroxymethyl and ethanone groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
64334-82-3 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
1-[(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(21)19-8-11(9-20)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)19/h2-5,7,14,16,18,20H,6,8-9H2,1H3/t14-,16-/m1/s1 |
InChI 键 |
IMIXBTCUOOZSPU-GDBMZVCRSA-N |
手性 SMILES |
CC(=O)N1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
规范 SMILES |
CC(=O)N1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



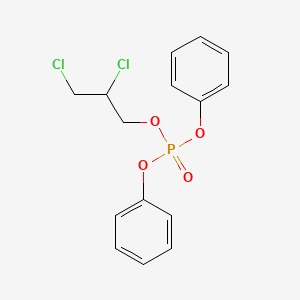
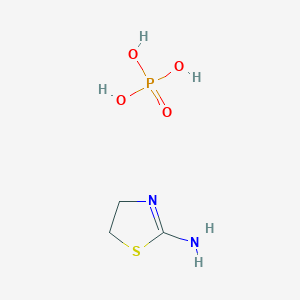
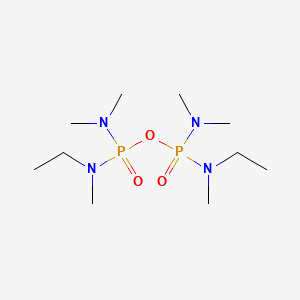
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

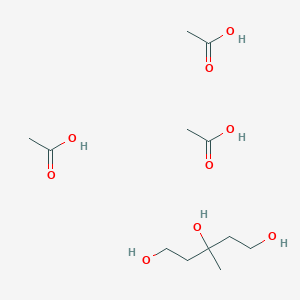
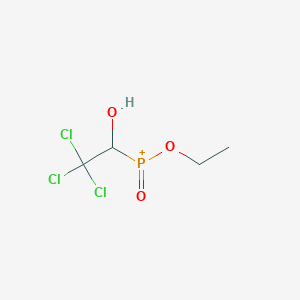
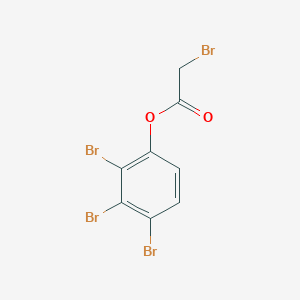
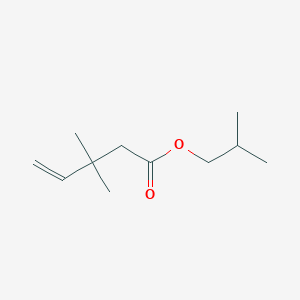
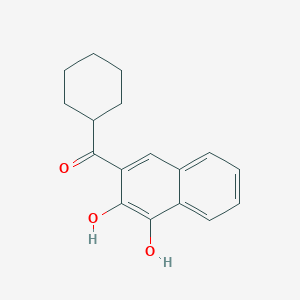

![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
